5-Amino-2,4-dimethylbenzonitrile
Description
5-Amino-2,4-dimethylbenzonitrile (C₉H₁₀N₂) is a benzonitrile derivative featuring an amino group at the 5-position and methyl groups at the 2- and 4-positions of the benzene ring. The amino and nitrile groups confer reactivity for further functionalization, while methyl substituents may influence steric and electronic properties, such as solubility and thermal stability.
Properties
IUPAC Name |
5-amino-2,4-dimethylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-3-7(2)9(11)4-8(6)5-10/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFCDUZHYMJUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-amino-2,4-dimethylbenzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Key substituent variations among similar compounds include:
- Electron-withdrawing groups (e.g., –NO₂, –CN): Reduce electron density, favoring electrophilic reactions.
- Halogens (e.g., –F): Introduce both electronic and steric effects, altering solubility and metabolic stability.
Data Table: Comparative Analysis of Benzonitrile Derivatives
Key Research Findings
- Reactivity and Synthesis: Nitro-substituted analogs (e.g., 2-amino-4-nitrobenzonitrile) are precursors to indoles and triazoles via reactions with arylhydrazononitriles . Piperidine-substituted derivatives (e.g., 5-amino-2-(piperidin-1-yl)benzonitrile) exhibit structural diversity for kinase inhibitor development .
- Functional Group Impact: Fluorine substitution (e.g., 5-amino-2-fluorobenzonitrile) enhances metabolic stability and binding affinity in drug candidates . Hydroxyl groups (e.g., 4-amino-5-fluoro-2-hydroxybenzonitrile) improve aqueous solubility, critical for bioavailability .
- Safety Profiles: Methyl and amino substituents may correlate with acute toxicity (H302, H315) in analogs like 5-amino-2-methyloxazole-4-carbonitrile, necessitating stringent handling protocols .
Q & A
Q. What challenges arise in crystallographic analysis of this compound?
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